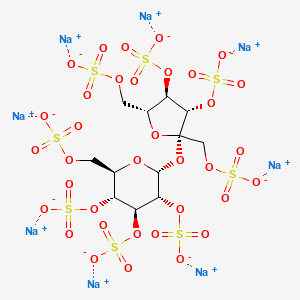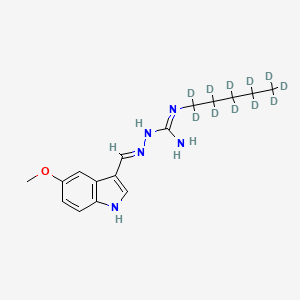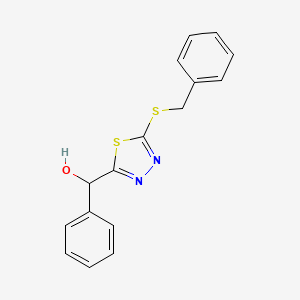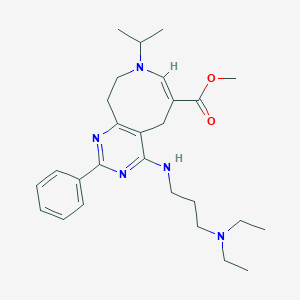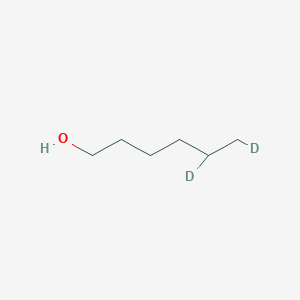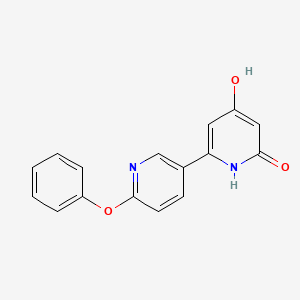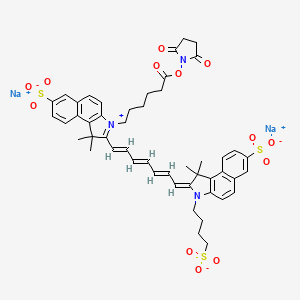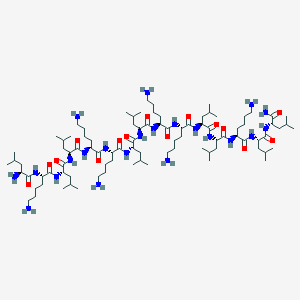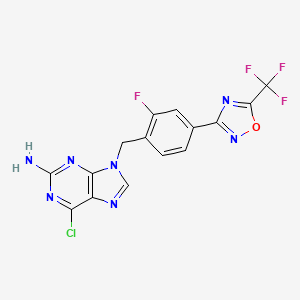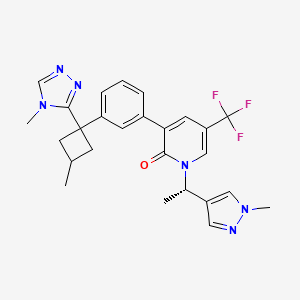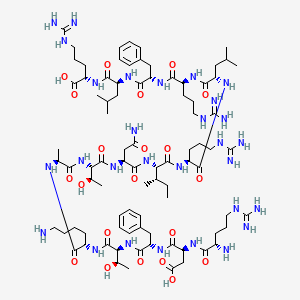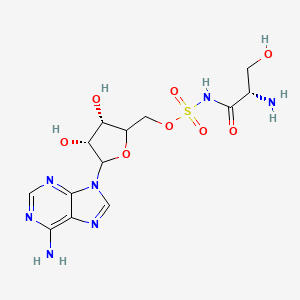
SerSA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SerSA is a potent inhibitor of seryl-tRNA synthetases, which are enzymes responsible for the attachment of serine to its corresponding tRNA during protein synthesis. The compound has shown significant inhibitory activity against Escherichia coli seryl-tRNA synthetase, Staphylococcus aureus seryl-tRNA synthetase, and human seryl-tRNA synthetase with IC50 values of 0.21, 0.23, and 2.17 μM, respectively .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SerSA involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and specific to the manufacturer. general synthetic methods for similar compounds often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product through techniques such as crystallization, chromatography, and recrystallization to ensure high purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
SerSA undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Applications De Recherche Scientifique
SerSA has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the function of seryl-tRNA synthetases.
Biology: Investigated for its role in inhibiting protein synthesis in various organisms.
Medicine: Explored for potential therapeutic applications in treating bacterial infections by targeting bacterial seryl-tRNA synthetases.
Industry: Utilized in the development of new antibiotics and other pharmaceutical agents .
Mécanisme D'action
SerSA exerts its effects by binding to the active site of seryl-tRNA synthetases, thereby inhibiting the enzyme’s ability to catalyze the attachment of serine to its corresponding tRNA. This inhibition disrupts protein synthesis, leading to the accumulation of uncharged tRNA and subsequent cellular stress. The molecular targets include the active sites of Escherichia coli seryl-tRNA synthetase, Staphylococcus aureus seryl-tRNA synthetase, and human seryl-tRNA synthetase .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycyl-tRNA synthetase inhibitors: Similar in function but target glycyl-tRNA synthetases.
Alanyl-tRNA synthetase inhibitors: Target alanyl-tRNA synthetases and have different specificity and potency.
Uniqueness of SerSA
This compound is unique due to its high specificity and potency against seryl-tRNA synthetases from different organisms. Its ability to inhibit both bacterial and human seryl-tRNA synthetases makes it a valuable tool for studying protein synthesis and developing new therapeutic agents .
Propriétés
Formule moléculaire |
C13H19N7O8S |
|---|---|
Poids moléculaire |
433.40 g/mol |
Nom IUPAC |
[(3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-[(2S)-2-amino-3-hydroxypropanoyl]sulfamate |
InChI |
InChI=1S/C13H19N7O8S/c14-5(1-21)12(24)19-29(25,26)27-2-6-8(22)9(23)13(28-6)20-4-18-7-10(15)16-3-17-11(7)20/h3-6,8-9,13,21-23H,1-2,14H2,(H,19,24)(H2,15,16,17)/t5-,6?,8+,9+,13?/m0/s1 |
Clé InChI |
HQXFJGONGJPTLZ-ALJOJMNUSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H](C(O3)COS(=O)(=O)NC(=O)[C@H](CO)N)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)NC(=O)C(CO)N)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


